molecular formula C24H33N3O5 B12622163 N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide

N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12622163
M. Wt: 443.5 g/mol
InChI Key: HCCFURGRJBLPMC-LGHDPPOTSA-N
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Description

This compound is a structurally complex peptidomimetic featuring a stereochemically defined backbone. Key structural elements include:

  • 2,3-Dihydro-1,4-benzodioxin moiety: A bicyclic ether system that may influence electronic properties and receptor binding via π-π interactions .
  • 5-Oxopyrrolidine ring: A lactam structure that stabilizes the molecule’s conformation and mimics peptide bonds, common in protease inhibitors .
  • Stereochemistry: The (2S) configuration at the central carbon suggests enantioselective bioactivity, a critical factor in drug design .

Properties

Molecular Formula

C24H33N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H33N3O5/c1-3-15(2)22(24(30)25-17-6-4-5-7-17)26-23(29)16-12-21(28)27(14-16)18-8-9-19-20(13-18)32-11-10-31-19/h8-9,13,15-17,22H,3-7,10-12,14H2,1-2H3,(H,25,30)(H,26,29)/t15?,16?,22-/m0/s1

InChI Key

HCCFURGRJBLPMC-LGHDPPOTSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)NC1CCCC1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CCC(C)C(C(=O)NC1CCCC1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Synthesis via Amide Formation

One of the primary methods for synthesizing this compound is through amide formation between an amine and a carboxylic acid derivative.

Reagents:

  • Cyclopentylamine
  • 3-Methyl-1-oxopentanoyl chloride
  • 2,3-Dihydro-1,4-benzodioxin

Reaction Conditions:
The reaction typically occurs in an organic solvent such as dichloromethane (DCM) at room temperature or under reflux conditions to facilitate the amide bond formation. The use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) can enhance yield and purity.

Cyclization Reactions

Cyclization is crucial for forming the pyrrolidine ring in the target compound.

Reagents:

  • 5-Oxopyrrolidine
  • Appropriate bases (e.g., sodium hydride or potassium carbonate)

Procedure:
The reaction involves treating the linear precursor with a base to promote cyclization under heat, typically in a polar aprotic solvent like dimethylformamide (DMF). The reaction time varies from several hours to overnight depending on the specific substrate used.

Functional Group Modifications

After forming the core structure, further modifications may be necessary to introduce specific functional groups.

Examples:

  • Alkylation: Introducing alkyl chains using alkyl halides in the presence of strong bases.
  • Hydroxylation: Using oxidizing agents such as hydrogen peroxide or sodium hypochlorite to install hydroxyl groups where needed.

Summary of Reaction Pathways

The following table summarizes the key steps involved in synthesizing N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide:

Step Reaction Type Key Reagents Conditions
1 Amide Formation Cyclopentylamine, acid chloride DCM, room temp/reflux
2 Cyclization 5-Oxopyrrolidine DMF, heat
3 Functional Group Mods Alkyl halides, oxidizing agents Varies by modification

Research Findings

Recent studies have focused on optimizing these synthetic routes to improve yields and reduce by-products:

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Structural and Stereochemical Analysis

A comparison of substituents, stereochemistry, and functional groups with analogous compounds reveals critical distinctions:

Compound Key Substituents Stereocenters Molecular Weight (g/mol) Potential Bioactivity
Target Compound Cyclopentylamino, 2,3-dihydrobenzodioxin (2S) ~525 (estimated) Protease inhibition (hypothesized)
N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide Phenyl, dihydrobenzodioxin (S,S,S) ~580 Peptidomimetic enzyme inhibition
(S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-L-prolinamide (Singh’s Catalyst) Hydroxydiphenylmethyl (S,S) ~437 Asymmetric catalysis
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Dimethylphenoxy, tetrahydro-pyrimidinyl Multiple ~750 Antimicrobial (reported)

Key Observations :

  • Substituent Diversity: The target compound’s cyclopentylamino and benzodioxin groups distinguish it from phenyl- or diphenylether-containing analogs. These groups may enhance solubility or target specificity compared to purely aromatic systems .
  • Stereochemical Complexity : The (2S) configuration contrasts with the (R) configurations in ’s compounds, which are critical for antimicrobial activity. Stereochemistry directly impacts binding affinity and metabolic stability .
Analytical Comparisons
  • NMR Profiling : Similar to ’s approach, regions of chemical shift divergence (e.g., benzodioxin protons vs. phenyl protons) could localize structural differences. For instance, protons near the cyclopentyl group may show distinct shifts compared to phenyl-substituted analogs .
  • MS/MS Dereplication : Molecular networking () would classify the target compound based on fragmentation patterns. A high cosine score (>0.8) with peptidomimetic aldehydes () would confirm structural relatedness, while low scores (<0.5) with Singh’s catalyst () would highlight functional group disparities .
Functional Implications
  • Pharmacokinetics: The cyclopentylamino group likely improves metabolic stability over compounds with labile ester or amide linkages (e.g., ’s acetamido group) .

Biological Activity

N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique molecular structure that suggests potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H33N3O5C_{24}H_{33}N_{3}O_{5} with a molecular weight of 443.5 g/mol. The IUPAC name highlights its intricate structure, which includes a pyrrolidine ring and a benzodioxin moiety. This structural complexity is indicative of potential interactions with various biological macromolecules.

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors in the body. Such interactions can modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, research on related pyrido[2,3-d]pyrimidines demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

Studies have shown that derivatives containing benzodioxane moieties can act as enzyme inhibitors. For example, certain sulfonamide compounds demonstrated substantial inhibition against α-glucosidase and acetylcholinesterase (AChE), indicating potential therapeutic applications in metabolic disorders and neurodegenerative diseases . The specific enzyme interactions for this compound require further investigation.

Research Findings

Study Findings
Antitumor Activity Compounds with similar structures showed IC50 values as low as 13 nM against EGFR L858R/T790M kinase .
Enzyme Inhibition New sulfonamides exhibited significant inhibition against α-glucosidase and weak inhibition against AChE .
Mechanistic Studies The compound may interact with specific receptors or enzymes, modulating cellular pathways.

Case Study 1: Antitumor Efficacy

A study investigating the antitumor effects of pyrido[2,3-d]pyrimidine derivatives found significant selectivity for cancer cells expressing mutant EGFR receptors. The compound B1 from this series demonstrated an IC50 value of 13 nM against these receptors, indicating strong potential for targeted cancer therapies.

Case Study 2: Enzyme Interaction

In another study focused on enzyme inhibitors, compounds similar to N-[...]-5-oxopyrrolidine were tested for their ability to inhibit α-glucosidase. Results indicated that modifications in the side chains significantly influenced the inhibitory activity, suggesting that structural optimization could enhance biological efficacy.

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